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Compound of Interest

Compound Name:
3,5-Difluoro-3'-morpholinomethyl

benzophenone

CAS No.: 898792-32-0

Cat. No.: B1325646

Get Quote

Executive Summary: The Benzophenone Scaffold
The benzophenone skeleton (diphenyl ketone) represents a "privileged structure" in medicinal

chemistry due to its ability to serve as a ligand for diverse biological targets. Unlike rigid

templates, the benzophenone core offers a rotational freedom between the two aryl rings

(dihedral angle ~52°), allowing it to adopt conformations that fit distinct hydrophobic pockets in

proteins such as Tubulin (anticancer) and HIV-1 Reverse Transcriptase (antiviral).

This guide objectively compares the Structure-Activity Relationship (SAR) profiles of

benzophenone derivatives across these two primary therapeutic axes, supported by

experimental data and validated protocols.
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Benzophenone derivatives function as Microtubule Destabilizing Agents (MDAs). They bind to

the colchicine-binding site of tubulin, inhibiting polymerization.[1][2] This leads to cell cycle

arrest at the G2/M phase and subsequent apoptosis.[1][3]

SAR Deep Dive: The "Trimethoxy" Rule
The most potent anticancer benzophenones mimic the structural pharmacophore of

Combretastatin A-4 (CA-4).

Ring A (3,4,5-trimethoxy substitution): Critical for high affinity. The oxygen atoms act as

hydrogen bond acceptors with Cys241 and Val318 residues in the tubulin β-subunit.

Ring B (Hydrophobic Bulk): Substitution at the 4-position (para) or replacing the phenyl ring

with a naphthalene moiety significantly enhances cytotoxicity by filling the hydrophobic

pocket.

Linker (Carbonyl): The ketone bridge replaces the olefin of combretastatins, providing better

chemical stability (preventing cis-trans isomerization) while maintaining the necessary

angular geometry.

Performance Comparison: Benzophenones vs. Standard
of Care
Data aggregated from recent high-impact studies (e.g., Liou et al., Wang et al.).
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Compound
ID

Structural
Feature

Target
IC50 (MCF-7
Breast
Cancer)

IC50 (MDR+
Cell Lines)

Selectivity
Index

CA-4

(Standard)
cis-Stilbene Tubulin 0.007 µM

> 1.0 µM

(Resistance

observed)

Low

Cisplatin

(Standard)

Platinum

complex

DNA

Crosslink
15.24 µM N/A Moderate

Compound

4u

Naphthalene-

Benzophenon

e

Tubulin 1.47 µM 1.8 µM High

Compound

10a

3,4,5-

trimethoxy +

4-OH

Tubulin 0.029 µM 0.035 µM Very High

GW-Series
2-Amino

substitution
Tubulin 0.050 µM 0.060 µM High

Key Insight: While CA-4 is more potent in sensitive lines, benzophenone derivatives like

Compound 10a and 4u retain potency against Multi-Drug Resistant (MDR) lines where CA-4

fails, likely due to reduced susceptibility to P-glycoprotein efflux.

Comparative Analysis: Antiviral Activity (HIV-1
NNRTI)
Mechanistic Grounding
In the context of HIV, benzophenones act as Non-Nucleoside Reverse Transcriptase Inhibitors

(NNRTIs). They bind to an allosteric hydrophobic pocket near the polymerase active site,
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locking the enzyme in an inactive conformation (the "open" position).

SAR Deep Dive: The Naphthyl Switch
Unlike the tubulin binders which require methoxy-decoration, NNRTI benzophenones prioritize

lipophilicity and specific pi-stacking interactions.

B-Ring Expansion: Replacing the B-ring phenyl with a naphthyl group increases potency by

10-100 fold. The naphthyl group extends further into the hydrophobic tunnel (residues Y181,

Y188).

Linker Modifications: Introduction of an NH-linker (creating a benzophenone-like diaryl amine

or ether) can improve solubility but often reduces metabolic stability compared to the pure

ketone.

Performance Comparison: Benzophenones vs. Marketed
NNRTIs[5]

Compound ID
Target
Genotype

IC50 (Wild
Type HIV-1)

IC50 (K103N
Mutant)

IC50 (Y181C
Mutant)

Efavirenz

(Standard)
WT / Mutant 0.002 µM 0.050 µM

> 1.0 µM

(Resistant)

Nevirapine

(Standard)
WT 0.040 µM

> 5.0 µM

(Resistant)

> 10 µM

(Resistant)

GW4511 WT / Mutant 0.001 µM 0.003 µM 0.008 µM

GW678248 WT / Mutant 0.0005 µM 0.001 µM 0.0007 µM
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Key Insight: The GW series (benzophenone derivatives) exhibits a superior resistance profile

compared to first-generation NNRTIs (Nevirapine). The flexibility of the benzophenone core

allows it to "wiggle" and accommodate the steric clashes caused by the K103N mutation.

Visualizing the Structure-Activity Relationships[1][7]
The following diagram maps the specific structural modifications required to toggle the

benzophenone scaffold between an Anticancer (Tubulin) and Antiviral (RT) agent.
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Figure 1: Divergent SAR pathways for Benzophenone derivatives. Red path indicates

modifications for anticancer activity; Green path indicates modifications for antiviral activity.

Experimental Protocols
Protocol A: Synthesis via Friedel-Crafts Acylation
Objective: To synthesize the benzophenone core (e.g., 3,4,5-trimethoxybenzophenone) with

high yield.

Reagents:

3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

Benzene or substituted phenyl derivative (Solvent/Reactant)

Aluminum Chloride (AlCl₃, Anhydrous, 1.2 eq)

Dichloromethane (DCM, Dry)

Workflow Diagram:
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Start: Anhydrous Setup
(N2 Atmosphere)
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in dry DCM (0°C)
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(Maintain < 5°C)

Add Phenyl Substrate
dropwise (30 min)

Reflux (2-4 hours)
Monitor via TLC

Quench: Pour into
Ice/HCl mixture

Extraction (DCM)
& Wash (NaHCO3)

Purification:
Recrystallization/Column

Click to download full resolution via product page

Figure 2: Step-by-step Friedel-Crafts acylation protocol for benzophenone synthesis.

Critical Steps for Reproducibility:
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Moisture Control: AlCl₃ is highly hygroscopic. Weigh quickly in a dry box or under nitrogen.

Temperature Management: The addition of AlCl₃ is exothermic. Maintain 0-5°C to prevent

polymerization or tar formation.

Quenching: The Aluminum-complex intermediate is stable. Quench slowly into acidic ice

water to break the Al-O bond and liberate the ketone.

Protocol B: MTT Cytotoxicity Assay
Objective: To determine the IC50 of synthesized derivatives against cancer cell lines (e.g.,

MCF-7).

Principle: The assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in

viable cells.

Step-by-Step Procedure:

Seeding: Plate MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.01 µM to 100

µM). Include a DMSO control (<0.1% final concentration).

Incubation: Incubate for 48 or 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Metabolism: Incubate for 4 hours. (Watch for purple precipitate).[4]

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.[5]

Shake plate for 10 min.

Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Analysis: Plot Absorbance vs. Log[Concentration] to calculate IC50 using non-linear

regression (Sigmoidal dose-response).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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